Product packaging for Mofegiline(Cat. No.:CAS No. 119386-96-8)

Mofegiline

Cat. No.: B050817
CAS No.: 119386-96-8
M. Wt: 197.22 g/mol
InChI Key: VXLBSYHAEKDUSU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mofegiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the metabolism of neurotransmitters like dopamine and phenylethylamine. Its high selectivity for the MAO-B isoform over MAO-A minimizes the risk of the hypertensive "cheese effect" associated with non-selective MAO inhibitors, making it a valuable tool for neuroscientific research. This compound has been extensively studied in preclinical models for its potential neuroprotective properties, particularly in the context of Parkinson's disease, where its ability to enhance dopaminergic neurotransmission and mitigate oxidative stress is of significant interest. Researchers utilize this compound to investigate the pathophysiology of neurodegenerative disorders, to explore mechanisms of apoptosis, and to probe the complex role of monoamine systems in behavior and cognition. This compound provides critical insights for developing novel therapeutic strategies aimed at modulating central nervous system function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2N B050817 Mofegiline CAS No. 119386-96-8

Properties

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBSYHAEKDUSU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869629
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119386-96-8
Record name Mofegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119386-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofegiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOFEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Target Engagement of Mofegiline

Monoamine Oxidase B (MAO-B) Inhibition by Mofegiline

This compound is a potent and highly selective inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine (B1211576) in the brain. parkinson.orgyoutube.com Its interaction with MAO-B is characterized by rapid, irreversible inactivation through a covalent modification of the enzyme's flavin cofactor. nih.gov

The inhibitory action of this compound on MAO-B is highly potent. Studies on recombinant human MAO-B have shown that this compound initially binds reversibly to the enzyme's active site before proceeding to irreversible inactivation. nih.gov This competitive inhibition is characterized by an apparent inhibition constant (Ki) of 28 nM. nih.govnih.gov Furthermore, the concentration required to produce 50% inhibition (IC50) for rat brain mitochondrial MAO-B has been determined to be 3.6 nM. nih.govmedchemexpress.com In contrast, its affinity for the MAO-A isoform is significantly lower, with a reported IC50 value of 680 nM, demonstrating a 190-fold higher selectivity for MAO-B. nih.govmedchemexpress.com

Table 1: Kinetic Parameters of this compound Inhibition

Enzyme Target Parameter Value Source
Human MAO-B Apparent Ki 28 nM nih.govnih.gov
Rat Mitochondrial MAO-B IC50 3.6 nM nih.govmedchemexpress.com
Rat Mitochondrial MAO-A IC50 680 nM medchemexpress.com

The inhibition of MAO-B by this compound is enzyme-activated and irreversible. medchemexpress.com This is in stark contrast to its interaction with MAO-A, which is a reversible and competitive inhibition. nih.gov The irreversible nature of MAO-B inactivation stems from the formation of a stable, covalent bond between this compound and the enzyme. nih.govnih.gov

Mechanistic studies have provided definitive evidence for this covalent modification. nih.gov X-ray crystallography of the this compound-inhibited MAO-B complex reveals that a covalent bond is formed between the N(5) atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor and the distal allylamine (B125299) carbon atom of this compound. nih.govnih.gov This process involves the elimination of the fluorine atom from this compound. nih.govnih.gov The resulting structure is a highly conjugated N(5) flavocyanine adduct. nih.gov Experiments demonstrate that this inhibition occurs within a single catalytic turnover, with no detectable production of hydrogen peroxide, confirming its classification as a mechanism-based inhibitor. nih.gov

The inactivation of MAO-B by this compound occurs with a 1:1 molar stoichiometry. nih.govnih.gov This means that one molecule of this compound is required to irreversibly inactivate one molecule of the MAO-B enzyme. nih.gov This stoichiometric relationship is consistent with the mechanism of a single-turnover, mechanism-based inhibitor where no catalytic turnover is observed during the inhibition process. nih.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition by this compound

In addition to its well-characterized effects on MAO-B, this compound also functions as an inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme also known as Vascular Adhesion Protein-1 (VAP-1). nih.govmedchemexpress.com This dual-inhibitory action is a key feature of this compound's pharmacological profile. nih.gov

This compound is a potent inhibitor of SSAO. nih.gov Like its interaction with MAO-B, this compound belongs to the class of fluoroallylamine inhibitors, which are designed as mechanism-based inhibitors for amine oxidases. nih.govresearchgate.net The mechanism is thought to involve the compound being activated upon binding to the enzyme's active site, which initiates a reaction cascade that leads to irreversible binding. researchgate.net This inhibition of SSAO/VAP-1's enzymatic activity has been shown to have anti-inflammatory effects in various models. nih.govaston.ac.uk

While this compound is established as a potent inhibitor of both MAO-B and the broader class of SSAO/VAP-1 enzymes, detailed public data comparing its specific potency against different isoforms of SSAO are not widely available in the reviewed literature. nih.gov The development of haloallylamine derivatives was based on creating potent mechanism-based inhibitors for both MAO and SSAO, with fluoroallylamines like this compound showing potent inhibition of both enzyme families. nih.gov

Selectivity Profile of this compound

This compound, also known as MDL-72974A, is a synthetic compound recognized for its potent and selective inhibitory action on specific amine oxidase enzymes. medchemexpress.comwikipedia.org Its pharmacological profile is characterized by a marked preference for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A), and it also exhibits significant activity against semicarbazide-sensitive amine oxidase (SSAO). medchemexpress.comnih.gov This selectivity is crucial to its mechanism of action and distinguishes it from non-selective inhibitors. nih.gov The molecular basis for this specificity lies in the structural differences between the active sites of these enzymes and how they interact with the this compound molecule. nih.govpatsnap.com

Differential Inhibition of MAO-A versus MAO-B

This compound demonstrates a pronounced and well-documented selectivity for MAO-B over its isoenzyme, MAO-A. medchemexpress.comcaymanchem.com Early research using rat brain mitochondria established a significant difference in inhibitory potency, with an IC50 value of 3.6 nM for MAO-B compared to 680 nM for MAO-A. medchemexpress.comcaymanchem.comglpbio.com This represents a selectivity ratio of approximately 190-fold in favor of MAO-B in this species. nih.gov

Studies on purified recombinant human enzymes further illuminate this differential activity. For human MAO-B, this compound acts as a potent, irreversible inhibitor with an apparent inhibition constant (Ki) of 28 nM. nih.govnih.gov The inhibition is stoichiometric, meaning one molecule of this compound irreversibly inactivates one molecule of the MAO-B enzyme by forming a covalent bond with the N(5) position of the flavin cofactor. nih.govnih.gov

In stark contrast, its interaction with human MAO-A is significantly weaker and follows a different mechanism. nih.gov this compound behaves as a reversible and competitive inhibitor of MAO-A, with a measured Ki value of 1.1 µM (1100 nM). nih.gov This represents an approximately 40-fold weaker binding affinity for MAO-A compared to MAO-B in humans. nih.gov Crucially, unlike its action on MAO-B, this compound does not cause irreversible inactivation of MAO-A. nih.gov This is because MAO-A fails to oxidize the amine group on the this compound molecule, a necessary step for the subsequent covalent adduct formation that leads to irreversible inhibition. nih.gov

This compound Inhibition of Monoamine Oxidase (MAO) Isoforms

This table summarizes the inhibitory constants (IC50 and Ki) of this compound for MAO-A and MAO-B across different enzyme sources.

EnzymeEnzyme SourceInhibition ConstantValueType of InhibitionSelectivity Ratio (A/B)Reference
MAO-ARat Brain MitochondriaIC50680 nMN/A~190-fold medchemexpress.comcaymanchem.com
MAO-BRat Brain MitochondriaIC503.6 nMIrreversible medchemexpress.comcaymanchem.com
MAO-ARecombinant HumanKi1100 nMReversible, Competitive~40-fold nih.gov
MAO-BRecombinant HumanKi28 nMIrreversible nih.govnih.gov

Selectivity Over Other Amine Oxidases

In addition to its well-established effects on the MAO enzymes, this compound is a potent inhibitor of another distinct amine oxidase: semicarbazide-sensitive amine oxidase (SSAO), which is also known as vascular adhesion protein-1 (VAP-1). medchemexpress.comcaymanchem.comguidetopharmacology.org This enzyme, which contains copper in its active site, is involved in processes such as leukocyte adhesion and transmigration. caymanchem.comguidetopharmacology.org

This compound's inhibitory activity against SSAO is significant. It has been identified as an allylamine-type irreversible, mechanism-based inhibitor of SSAO/VAP-1. guidetopharmacology.org For the human form of the enzyme, this compound exhibits an IC50 value of 20 nM. caymanchem.com This high potency indicates that this compound's pharmacological actions are not exclusively due to MAO-B inhibition but also involve the modulation of SSAO/VAP-1 activity. nih.govcaymanchem.com

This compound Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)

This table provides the inhibitory constant (IC50) of this compound for human SSAO/VAP-1.

EnzymeEnzyme SourceInhibition ConstantValueType of InhibitionReference
SSAO/VAP-1HumanIC5020 nMIrreversible, Mechanism-Based caymanchem.comguidetopharmacology.org

Structural Basis of Mofegiline Enzyme Interactions

Crystallographic Elucidation of Mofegiline-MAO-B Adduct

The definitive structure of the this compound-inhibited MAO-B complex was determined through X-ray crystallography. nih.gov Crystals of recombinant human MAO-B incubated with this compound were diffracted to a resolution of 2.3 Å, providing a high-resolution view of the inhibitor bound within the enzyme's active site. nih.gov This structural analysis offered conclusive evidence for the mechanism of irreversible inhibition.

Identification of Covalent Flavin Modification

Crystallographic data unequivocally demonstrate that this compound inhibits human MAO-B through covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The structure reveals a covalent bond formed between the N(5) atom of the flavin ring and the distal allylamine (B125299) carbon atom of the this compound molecule. nih.govnih.gov Further supporting this covalent linkage, the electron density map clearly shows the absence of the fluorine atom from the fluoromethylene group of the inhibitor, a result of its elimination during the reaction. nih.gov This irreversible inhibition occurs with a 1:1 molar stoichiometry, indicating that one molecule of this compound inactivates one molecule of the enzyme with no significant catalytic turnover. nih.govnih.gov

Specificity of N(5)-Flavin Adduct Formation

The crystallographic analysis specifically identifies the adduct as a flavin N(5) adduct. nih.govnih.gov This is a crucial distinction from other potential sites of covalent modification on the flavin cofactor, such as the C(4a) position. The formation of this N(5) adduct is highly specific to MAO-B. In contrast, studies with the isoenzyme MAO-A show that this compound acts as a reversible, competitive inhibitor and does not form a covalent adduct. nih.gov This selectivity is rooted in the differences in the active site topographies of MAO-A and MAO-B, with this compound being a poor substrate for MAO-A but well-suited for the active site of MAO-B, a prerequisite for the oxidative process that leads to irreversible inhibition. nih.gov

Table 1: this compound Inhibitory Potency

Enzyme IC50 Value Inhibition Type
MAO-A (rat brain) 680 nM Reversible
MAO-B (rat brain) 3.6 nM Irreversible

Data sourced from multiple studies. medchemexpress.comcaymanchem.comglpbio.commedkoo.com

Conformational Changes Induced by this compound Binding

Upon binding, this compound induces and adopts a specific conformation within the MAO-B active site. The inhibitor molecule assumes an extended conformation that spans from the FAD cofactor deep within the active site to the entrance of the substrate cavity. nih.gov The aromatic ring of this compound settles in the rear of the cavity, oriented perpendicularly to the flavin ring, a common feature observed in many MAO-B-inhibitor complexes. nih.govmdpi.com

The bound inhibitor engages in numerous hydrophobic and van der Waals interactions with amino acid residues lining the active site, including Cys172, Ile198, Ile199, Phe343, Tyr326, Tyr398, and Tyr435. nih.gov The side chain of residue Ile199, which functions as a gate between the entrance and substrate cavities, undergoes conformational changes to accommodate the ligand. researchgate.net Additionally, an ordered water molecule is observed in the crystal structure, forming a hydrogen bond with the nitrogen atom of the this compound molecule. nih.gov

Spectroscopic Investigations of this compound-Enzyme Complexes

Spectroscopic methods have been instrumental in corroborating and expanding upon the findings from crystallographic studies, providing dynamic information about the formation of the this compound-enzyme complex in solution. nih.gov

UV/Visible Spectroscopy of Flavin Coenzyme Changes

The interaction of this compound with MAO-B leads to distinct changes in the ultraviolet/visible (UV/Vis) absorption spectrum of the FAD cofactor. The this compound-inhibited enzyme exhibits an absorption spectrum with a maximum (λmax) near 450 nm. nih.govnih.gov Notably, these spectral features are different from those of typical N(5) or C(4a) flavin adducts. nih.govnih.gov During the inhibition process, there is no significant "bleaching" (loss of absorbance) of the oxidized flavin peak around 455 nm, which is characteristically seen with the formation of many traditional flavin adducts. nih.gov The resulting N(5) adduct formed with this compound is highly conjugated, giving it spectral properties that are more similar to the resting, oxidized flavin or to N(5) flavocyanine adducts. nih.gov In contrast, when high concentrations of this compound are added to MAO-A, only minor spectral perturbations in the 300–400 nm region are observed, without evidence of flavin reduction, consistent with reversible binding. nih.gov

Circular Dichroism (CD) Analysis of Adduct Formation

Circular dichroism (CD) spectroscopy provides further evidence for the specific covalent modification of the flavin cofactor. The visible and near-UV CD spectrum of the this compound-MAO-B adduct is characterized by an intense negative peak at 340 nm. nih.govnih.gov The position and intensity of this dichroic band are similar to those observed for other inhibitors that form covalent N(5) flavocyanine adducts with MAO-B. nih.gov This distinct CD signature is different from that of the free, uninhibited enzyme and strongly supports the formation of the N(5)-flavin adduct. nih.gov Consistent with other findings, CD spectral analysis of the this compound-MAO-A complex does not show features indicative of N(5) adduct formation, reinforcing the selectivity of the irreversible inhibition for MAO-B. nih.gov

Table 2: Spectroscopic Properties of this compound-MAO-B Adduct

Spectroscopic Technique Key Feature Wavelength Interpretation
UV/Visible Spectroscopy Absorption Maximum ~450 nm Highly conjugated N(5) adduct
Circular Dichroism Negative Dichroic Band 340 nm Formation of N(5) flavocyanine-like adduct

Data sourced from Binda et al. (2008). nih.govnih.gov

Computational Modeling of this compound Binding

Molecular Docking Simulations of Active Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound, docking simulations would aim to replicate and rationalize the experimentally observed binding mode within the active site of MAO-B.

The foundation for understanding this interaction is the high-resolution X-ray crystal structure of the human MAO-B enzyme in complex with this compound. nih.govacs.org This experimental data reveals that this compound acts as a mechanism-based inhibitor, forming a covalent bond with the N(5) atom of the flavin adenine dinucleotide (FAD) cofactor, an essential component of the enzyme's catalytic machinery. nih.govacs.org A successful molecular docking simulation would need to predict this covalent interaction, along with other non-covalent contacts that stabilize the inhibitor within the binding pocket.

The MAO-B active site is characterized by a hydrophobic cavity composed of two main regions: an entrance cavity and a substrate cavity. The FAD cofactor lies at the rear of the substrate cavity. An important structural feature is the "gating" residue Ile199, which controls access between the two cavities. researchgate.net Docking studies on various MAO-B inhibitors have identified several key residues crucial for binding and selectivity. mdpi.comresearchgate.net While a specific docking study detailing binding energy scores for this compound was not prominently featured in the searched literature, the crystallographic data provides a definitive map of the interactions.

The key interactions for this compound within the MAO-B active site, as determined by crystallography and which docking would seek to model, are summarized below.

Interacting ComponentType of InteractionThis compound Moiety InvolvedSignificance
FAD Cofactor (N5 Atom)Covalent BondDistal Allylamine CarbonForms an irreversible adduct, leading to enzyme inactivation. nih.govacs.org
Water MoleculeHydrogen BondInhibitor Nitrogen AtomHelps to position the inhibitor within the active site. nih.gov
Hydrophobic Pocket Residues (e.g., Tyr398, Tyr435)Hydrophobic Interactions4-Fluorophenyl RingAnchors the inhibitor in the substrate cavity, contributing to binding affinity.
Gating Residues (e.g., Ile199)Steric/Van der Waals InteractionsInhibitor BackboneContributes to the selectivity of this compound for MAO-B over MAO-A. nih.gov

A docking protocol would typically place the this compound molecule into the defined binding site of MAO-B (using a PDB structure, for instance, 2V5Z or a similar one) and use a scoring function to rank the resulting poses. The top-scoring pose would be expected to show the inhibitor positioned correctly for nucleophilic attack on the FAD cofactor, consistent with the known mechanism of irreversible inhibition. nih.gov

Molecular Dynamics Simulations of Ligand-Enzyme Stability

Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. researchgate.net It provides valuable insights into the flexibility and stability of the protein-ligand complex, which is something static docking models cannot capture. nih.gov For this compound, an MD simulation would be initiated from the docked or crystallographically determined pose to assess the stability of the covalent adduct within the MAO-B active site.

The stability of the complex is typically evaluated using several parameters, primarily the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand backbone atoms over time from a reference structure (usually the initial frame). A low and stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the complex is stable and has reached equilibrium. frontiersin.org Significant fluctuations would suggest instability or a conformational change.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and measures their fluctuation throughout the simulation. It helps identify which parts of the protein are flexible and which are rigid. In the context of this compound-MAO-B, one would expect the residues in the active site that interact directly with the inhibitor to exhibit lower RMSF values, indicating they are stabilized by the binding event. frontiersin.org Conversely, flexible loops or terminal regions may show higher fluctuations. frontiersin.org

While specific MD simulation data for this compound was not found in the searched literature, the table below conceptualizes the kind of data an MD study would generate and how it would be interpreted to confirm the stability of the this compound-MAO-B complex.

MD Simulation ParameterExpected Observation for this compound-MAO-BInterpretation
Protein RMSDLow and stable value (e.g., < 3 Å) after an initial equilibration period.The overall structure of the MAO-B enzyme remains stable upon covalent binding of this compound. researchgate.netfrontiersin.org
Ligand RMSDVery low and stable value.The covalently bound this compound is held rigidly in place within the active site with minimal movement. frontiersin.org
Active Site Residue RMSFLow fluctuation values for residues interacting with this compound (e.g., Tyr398, Tyr435).The binding of this compound stabilizes the conformation of the active site residues.
Hydrogen Bond AnalysisPersistence of key hydrogen bonds (e.g., with the bridging water molecule) throughout the simulation.Confirms the stability of specific, crucial non-covalent interactions that support the binding. researchgate.net

Enzymatic Mechanisms of Mofegiline Action

Mechanism-Based Inhibition Pathway of MAO-B

Mofegiline acts as a mechanism-based, irreversible inhibitor of monoamine oxidase B (MAO-B). nih.gov This means the enzyme itself metabolically activates this compound, leading to the formation of a reactive species that covalently binds to the enzyme, causing its inactivation. nih.gov Initial binding of this compound to the active site of MAO-B is a reversible, competitive process, with a reported apparent inhibition constant (Ki) of 28 nM. nih.govbioworld.comresearchgate.net Following this initial binding, the irreversible inactivation occurs. nih.gov

The process begins with the oxidation of this compound's amine group to an imine, which is concurrent with the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B. nih.gov This is a critical step, as experiments have shown that non-functional MAO-B is unreactive with this compound, supporting the mechanism-based nature of the inhibition. nih.gov The generated imine intermediate is the key to the irreversible reaction that follows. nih.gov

Structural studies, including X-ray crystallography, have provided definitive evidence for the final structure of the inhibited enzyme. nih.govbioworld.com These studies reveal a covalent bond forms between the N(5) atom of the reduced flavin cofactor and the distal allylamine (B125299) carbon atom of the activated this compound molecule. nih.govbioworld.com This results in a stable flavin N(5) adduct, rendering the enzyme inactive. nih.gov

Role of Catalytic Turnover in Irreversible Inhibition

A defining characteristic of this compound's inhibition of MAO-B is that it occurs with a 1:1 molar stoichiometry and without any observable catalytic turnover. nih.govbioworld.comresearchgate.net This means that one molecule of this compound inactivates one molecule of MAO-B in a single event. nih.gov

Experiments conducted under both aerobic and anaerobic conditions have confirmed that the inhibition process does not involve multiple cycles of substrate conversion. nih.gov For instance, when this compound is added to MAO-B, there is no detectable production of hydrogen peroxide (H₂O₂), which would typically be formed during the re-oxidation of the reduced flavin cofactor by oxygen in a normal catalytic cycle. nih.gov The inhibition is rapid and complete even in the absence of oxygen, demonstrating that the inactivation happens during the initial oxidative half-reaction and does not require the full catalytic cycle to proceed. nih.gov This single-turnover inactivation is a hallmark of a highly efficient mechanism-based inhibitor. nih.gov

Fluoride (B91410) Elimination in the Inhibition Mechanism

A key event in the formation of the stable covalent adduct between this compound and the MAO-B flavin cofactor is the elimination of a fluoride ion. nih.gov The structure of this compound includes a fluoromethylene group, which is critical to its mechanism of action. nih.gov

The proposed mechanism suggests that after the initial oxidation of this compound to an imine, the N(5) atom of the reduced flavin attacks this intermediate in a Michael addition reaction. nih.gov This forms an unstable enamine intermediate. nih.gov The subsequent and irreversible step is the elimination of a fluoride ion (F⁻) from this intermediate. nih.gov Ion-selective electrode experiments have confirmed this, showing the release of one mole of fluoride for every mole of MAO-B that is inhibited. nih.gov This elimination of fluoride leads to the formation of a highly conjugated and stable flavin N(5) adduct, which is the final, irreversibly inhibited form of the enzyme. nih.gov X-ray crystallography data further support this by showing the absence of the fluorine atom in the final enzyme-inhibitor complex. nih.govbioworld.com

Proposed Mechanisms for SSAO/VAP-1 Inhibition

In addition to its well-characterized effects on MAO-B, this compound is also known to inactivate the copper-dependent amine oxidase, semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). nih.gov This inhibition is thought to contribute to this compound's anti-inflammatory properties. nih.gov SSAO/VAP-1 is a distinct enzyme from the MAO family, utilizing a topa-quinone (TPQ) cofactor instead of FAD. nih.gov

While the inactivation of SSAO/VAP-1 by this compound is established, the precise molecular mechanism of this inhibition is not as well-defined as its interaction with MAO-B. nih.gov It is understood to be an irreversible inhibitor, but the detailed pathway of covalent modification of the TPQ cofactor has not been fully elucidated. nih.govnih.gov The inactivation likely involves the enzymatic processing of this compound at the SSAO/VAP-1 active site, leading to a reactive intermediate that forms a covalent bond with the enzyme, a characteristic of mechanism-based inhibitors. nih.gov

Comparison of Inhibition Mechanisms Across Amine Oxidase Families

This compound exhibits distinct inhibitory mechanisms against different amine oxidases, highlighting its specificity and the unique biochemistry of each enzyme family.

MAO-B (Flavin-Dependent): this compound is a highly potent, mechanism-based, and irreversible inhibitor of MAO-B. nih.gov The key features are:

Cofactor: Flavin Adenine Dinucleotide (FAD). nih.gov

Mechanism: Forms a covalent N(5)-flavin adduct. nih.govnih.gov

Turnover: Inhibition occurs in a single turnover with a 1:1 stoichiometry. nih.gov

Key Step: Involves the elimination of a fluoride ion. nih.gov

MAO-A (Flavin-Dependent): In stark contrast to its effect on MAO-B, this compound is a much weaker, reversible, and competitive inhibitor of MAO-A. nih.gov

Cofactor: Flavin Adenine Dinucleotide (FAD). nih.gov

Mechanism: No covalent adduct is formed. The binding is reversible. nih.gov

Potency: The inhibition constant (Ki) for MAO-A is approximately 40-fold weaker than for MAO-B. nih.gov

Reason for Difference: It is suggested that MAO-A fails to efficiently oxidize the amine group of this compound, which is the necessary first step for irreversible inhibition. nih.gov

SSAO/VAP-1 (Copper/TPQ-Dependent): this compound also irreversibly inhibits SSAO/VAP-1, an enzyme structurally and mechanistically different from the MAOs. nih.govnih.gov

Cofactor: Copper and Topa-Quinone (TPQ). nih.gov

Mechanism: The precise mechanism of covalent modification is not fully detailed in the literature, but it is known to be an inactivator of the enzyme. nih.gov This contrasts with the well-defined flavin adduct formed with MAO-B. nih.gov

The differential inhibition of these enzymes underscores the subtle but critical differences in their active site architecture and catalytic capabilities.

Inhibition Parameters of this compound on Amine Oxidases

Enzyme Enzyme Family Cofactor Inhibition Type Inhibition Constant (Ki) Key Mechanistic Feature
MAO-B Flavin-dependent FAD Irreversible, Mechanism-Based 28 nM Covalent N(5)-flavin adduct formation with fluoride elimination. nih.govbioworld.com
MAO-A Flavin-dependent FAD Reversible, Competitive 1.1 µM Does not form a covalent adduct; weak binding. nih.gov

| SSAO/VAP-1 | Copper-dependent | TPQ | Irreversible Inactivation | Not specified | Mechanism not fully elucidated, but known to inactivate the enzyme. nih.gov |

Preclinical Research on Mofegiline S Neurobiological Effects

Modulation of Monoamine Neurotransmitter Systems in Animal Models

As a selective MAO-B inhibitor, Mofegiline's primary mechanism of action is the prevention of the breakdown of certain monoamine neurotransmitters. The enzyme MAO-B is particularly important for the metabolism of dopamine (B1211576).

Inhibition of MAO-B by this compound is expected to directly alter the levels of dopamine and its metabolites in the brain. MAO-B is highly concentrated in the striatum, a brain region critical for motor control that receives dense dopaminergic innervation. nih.govelifesciences.org By inhibiting MAO-B, this compound reduces the degradation of dopamine, leading to an increase in its synaptic availability. Consequently, the levels of dopamine's primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are expected to decrease. Studies on selective MAO-B inhibitors in animal models have consistently demonstrated this effect, particularly within the nigrostriatal pathway. nih.govnih.gov

Table 1: Expected Effects of this compound on Dopamine and Metabolite Levels in the Rodent Striatum

CompoundExpected ChangeFunction
Dopamine (DA)IncreaseNeurotransmitter
3,4-Dihydroxyphenylacetic acid (DOPAC)DecreaseDopamine Metabolite
Homovanillic acid (HVA)DecreaseDopamine Metabolite
This table illustrates the anticipated neurochemical changes in the striatum of animal models following the administration of a selective MAO-B inhibitor like this compound, based on the established mechanism of this drug class.

Table 2: Expected Effects of this compound on Norepinephrine (B1679862) and Serotonin (B10506) Levels in the Rodent Brain

CompoundPrimary Metabolizing EnzymeExpected Change with this compound
NorepinephrineMAO-AMinimal to None
SerotoninMAO-AMinimal to None
This table shows the expected minimal impact of the selective MAO-B inhibitor this compound on norepinephrine and serotonin levels, based on enzyme substrate specificity.

Neuroprotective Efficacy in Animal Models of Neurodegenerative Disorders

A significant focus of preclinical research on MAO-B inhibitors has been their potential to slow or prevent neuronal death in models of neurodegenerative diseases like Parkinson's disease.

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease. nih.govnih.gov MPTP itself is not toxic, but once it crosses the blood-brain barrier, it is converted by MAO-B in astrocytes into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.gov MPP+ is then selectively taken up by dopamine transporters into dopaminergic neurons, where it inhibits mitochondrial function, leading to oxidative stress and cell death.

By inhibiting MAO-B, this compound can prevent the conversion of MPTP to MPP+. This mechanism has been shown to be highly effective in protecting dopaminergic neurons from MPTP-induced toxicity in rodent and primate models. nih.gov Pre-treatment with a MAO-B inhibitor like this compound can significantly attenuate the loss of striatal dopamine and the death of neurons in the substantia nigra that is otherwise observed in MPTP-treated animals.

Table 3: Illustrative Neuroprotective Effects of a MAO-B Inhibitor in an MPTP Mouse Model

Treatment GroupStriatal Dopamine Levels (% of Control)Substantia Nigra Neurons (% of Control)
Control100%100%
MPTP alone~40%~50%
MAO-B Inhibitor + MPTP~85%~90%
This table provides representative data illustrating how a selective MAO-B inhibitor is expected to protect against dopamine depletion and neuronal loss in the widely used MPTP animal model.

Beyond the direct prevention of neurotoxin formation, MAO-B inhibitors are believed to possess broader neuroprotective properties related to the modulation of apoptosis, or programmed cell death. The metabolism of dopamine by MAO-B naturally produces reactive oxygen species, which contribute to oxidative stress. By inhibiting this enzyme, this compound can reduce this source of cellular stress. Furthermore, preclinical studies on other MAO-B inhibitors suggest that these compounds may promote neuronal survival by increasing the expression of anti-apoptotic proteins, such as Bcl-2, and neurotrophic factors. nih.gov The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis, and increased levels of anti-apoptotic members like Bcl-2 can protect neurons from various insults. nih.govnih.gov

Electrophysiological Correlates in Preclinical Models

The loss of dopamine in animal models of Parkinson's disease, such as those induced by MPTP or 6-hydroxydopamine, leads to characteristic and pathological changes in the electrical activity of neurons within the basal ganglia. nih.govnih.gov These changes include altered neuronal firing rates, an increase in burst firing, and the emergence of synchronized oscillatory activity, particularly in the beta frequency band. nih.gov These aberrant electrical patterns are thought to underlie the motor symptoms of parkinsonism.

By preserving dopamine levels and protecting dopaminergic neurons, this compound is expected to prevent or reverse these pathological electrophysiological changes. In preclinical models, the administration of a MAO-B inhibitor would be hypothesized to normalize the firing rates and patterns of neurons in the basal ganglia, reducing excessive burst firing and disrupting pathological network oscillations. These electrophysiological improvements would correlate with the preservation of motor function in the treated animals. nih.govresearchgate.net

Impact on Neuronal Signaling Pathways

This compound's primary neurobiological effect stems from its function as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). nih.govresearchgate.net This enzyme is located in the outer mitochondrial membrane and is primarily involved in the metabolism of amine neurotransmitters. nih.govpatsnap.com In the brain, MAO-B is predominantly found in astrocytes and is responsible for the degradation of dopamine after it is taken up from the synaptic cleft. nih.gov By inhibiting MAO-B, this compound effectively prevents the breakdown of dopamine, leading to an increase in its availability and influencing several downstream neuronal signaling pathways. patsnap.com

Preclinical research on MAO-B inhibitors, including this compound and structurally related compounds like selegiline (B1681611) and rasagiline, has elucidated several key impacts on neuronal signaling:

Dopaminergic Signaling : The core effect is the potentiation of dopaminergic neurotransmission. By preventing dopamine catabolism, this compound increases the concentration of this neurotransmitter, enhancing signaling through dopamine receptors (D1-like and D2-like receptors). nih.govqiagen.com This modulation is central to the compound's effects in preclinical models of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons. mdpi.com

Oxidative Stress Pathways : The enzymatic breakdown of dopamine by MAO-B naturally produces hydrogen peroxide and other reactive oxygen species (ROS), which contribute to oxidative stress. nih.gov Elevated oxidative stress is a key factor in neuronal damage and death in neurodegenerative diseases. This compound, by blocking MAO-B activity, reduces the generation of these damaging byproducts, thereby mitigating oxidative stress signaling and protecting neurons. nih.gov

Neurotrophic Factor Signaling : Studies on MAO-B inhibitors have demonstrated an ability to stimulate the synthesis and release of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.gov These proteins are vital for neuronal survival, differentiation, and plasticity. It has been suggested that MAO-B may function as a repressor for the expression of these pro-survival genes; its inhibition, therefore, leads to their upregulation. nih.gov This action impacts neurotrophin/TRK signaling pathways, promoting cell survival and function. qiagen.com

Anti-Apoptotic Signaling : Preclinical evidence indicates that MAO-B inhibitors can regulate the mitochondrial apoptosis system. nih.gov They have been shown to promote the expression of anti-apoptotic genes, such as Bcl-2. nih.gov By suppressing apoptotic pathways, this compound can prevent programmed cell death of neurons, a critical aspect of its neuroprotective profile.

Table 1: Summary of this compound's Preclinical Impact on Neuronal Signaling

Signaling Pathway Effect of this compound (or MAO-B Inhibitor Class) Mechanism
Dopaminergic Signaling Enhanced Inhibition of MAO-B reduces dopamine degradation, increasing its synaptic availability. patsnap.comnih.gov
Oxidative Stress Pathways Attenuated Blocks the MAO-B-catalyzed reaction that produces reactive oxygen species like hydrogen peroxide. nih.gov
Neurotrophic Factor Signaling (BDNF, GDNF) Upregulated Promotes the synthesis and release of neurotrophic factors, potentially by removing MAO-B's repressive effect on their genes. nih.gov

| Anti-Apoptotic Pathways (e.g., Bcl-2) | Activated | Increases the expression of anti-apoptotic genes, preventing programmed cell death. nih.gov |

Assessment of Nerve Regeneration and Degeneration

Preclinical research on this compound and other MAO-B inhibitors has focused more extensively on the prevention of nerve degeneration (neuroprotection) rather than on active nerve regeneration following physical injury. The compound's neuroprotective effects are a direct consequence of its impact on neuronal signaling pathways.

Prevention of Neurodegeneration:

The neuroprotective potential of MAO-B inhibitors has been robustly demonstrated in various preclinical models of neurodegeneration, particularly those for Parkinson's disease. nih.govmdpi.com The mechanisms underlying this protection are multifaceted:

Inhibition of Pro-neurotoxin Metabolism : In the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of parkinsonism, the neurotoxicity is dependent on the conversion of MPTP to its active, toxic metabolite MPP+ (1-methy-4-phenylpyridinium). nih.gov This conversion is catalyzed specifically by MAO-B in astrocytes. This compound, by irreversibly inhibiting MAO-B, prevents the formation of MPP+ and thereby protects dopaminergic neurons from degeneration. nih.govnih.gov

Reduction of Oxidative Damage : As previously noted, the inhibition of MAO-B significantly lowers the oxidative burden on neurons. nih.gov Oxidative stress is a major contributor to the degeneration of neurons in conditions like Parkinson's and Alzheimer's disease. By reducing the production of free radicals, this compound helps preserve neuronal integrity and function. nih.govnih.gov

Anti-Apoptotic Effects : By upregulating anti-apoptotic genes and supporting mitochondrial function, MAO-B inhibitors prevent the activation of cellular pathways that lead to neuronal death. nih.gov Studies with compounds like selegiline have shown protection of dopaminergic neurons from glutamate-mediated neurotoxicity and other toxic insults. mdpi.com

Support for Neuronal Survival and Regenerative Environments:

While not directly shown to promote axonal regrowth in the way studied in peripheral nerve crush models, this compound's actions create a more permissive environment for neuronal survival and plasticity, which are prerequisites for any functional recovery or regeneration. nih.govnih.gov The stimulation of neurotrophic factors like GDNF is particularly relevant, as GDNF is known to potently promote the survival and differentiation of dopaminergic neurons. nih.gov By enhancing the presence of these supportive molecules, this compound indirectly aids the maintenance and health of neuronal populations that are under threat from degenerative processes. nih.gov

Table 2: Preclinical Findings on Neuroprotection by MAO-B Inhibitors

Preclinical Model Compound Class Key Finding Reference
MPTP-induced Parkinsonism MAO-B Inhibitors Prevents conversion of MPTP to the neurotoxin MPP+, protecting dopaminergic neurons from cell death. nih.gov
6-hydroxydopamine Model Safinamide Reduced activation of microglia and protected dopaminergic neurons. nih.gov
In vitro CSF-induced Toxicity Selegiline Demonstrated a dose-dependent neuroprotective effect on dopamine neurons. nih.gov

| General Neurodegenerative Models | MAO-B Inhibitors | Reduce oxidative stress by inhibiting dopamine metabolism and stimulate the production of neurotrophic factors (GDNF, BDNF). | nih.gov |

Mofegiline S Role in Investigating Inflammatory Pathways

Anti-Inflammatory Properties Through SSAO/VAP-1 Inactivation

The anti-inflammatory effects of Mofegiline are intrinsically linked to its potent and irreversible inhibition of SSAO/VAP-1. This enzyme is a multifunctional protein primarily expressed on the surface of endothelial cells. It plays a critical role in the inflammatory response through two distinct mechanisms: facilitating the adhesion and migration of leukocytes from the bloodstream into tissues, and catalyzing the oxidative deamination of primary amines. transpharmation.commeliordiscovery.com this compound's inactivation of SSAO/VAP-1 disrupts both of these pro-inflammatory functions.

Modulation of Leukocyte Adhesion and Transmigration

SSAO/VAP-1 functions as an adhesion molecule that helps recruit immune cells, such as lymphocytes and monocytes, to sites of inflammation. nih.gov It participates in the multi-step process of leukocyte extravasation, where immune cells exit the blood vessels to enter inflamed tissue. By binding to its counter-receptors on leukocytes, SSAO/VAP-1 helps to slow down these cells and facilitates their subsequent movement across the endothelial barrier, a process known as transmigration. meliordiscovery.comnih.gov

Impact on Pro-inflammatory Mediator Generation (e.g., Hydrogen Peroxide)

Beyond its role in cell adhesion, SSAO/VAP-1 is an enzyme that catalyzes the oxidative deamination of primary amines. This enzymatic reaction produces several byproducts, including aldehydes, ammonia, and notably, hydrogen peroxide (H₂O₂). nih.govfrontiersin.org Hydrogen peroxide is a well-recognized reactive oxygen species (ROS) that acts as a pro-inflammatory signaling molecule. meliordiscovery.commeliordiscovery.com It can contribute to oxidative stress and amplify the inflammatory response by promoting the expression of other adhesion molecules and pro-inflammatory cytokines on endothelial cells. researchgate.net

This compound, by inactivating the enzymatic activity of SSAO/VAP-1, effectively reduces the local production of hydrogen peroxide at sites of inflammation. nih.govfrontiersin.org This action helps to mitigate oxidative stress and interrupts the feed-forward loop of inflammation, representing a significant aspect of its anti-inflammatory profile. researchgate.net

Preclinical Models of Inflammation and this compound Intervention

To evaluate the therapeutic potential of anti-inflammatory compounds, researchers rely on a variety of established preclinical animal models that mimic aspects of human inflammatory diseases.

Studies in Acute Inflammation Models

Acute inflammation is the body's initial, short-term response to injury or infection, characterized by the rapid influx of leukocytes (particularly neutrophils), plasma proteins, and fluid into the affected tissue. nih.gov Preclinical models are essential for studying the mechanisms of acute inflammation and for the initial screening of anti-inflammatory drugs. mdpi.com

Commonly used models include:

Carrageenan-Induced Paw Edema: In this widely used model, injection of carrageenan (a seaweed polysaccharide) into the paw of a rodent induces a reproducible, biphasic inflammatory response characterized by swelling (edema). creative-bioarray.comcreative-biolabs.comnih.gov The model allows for the measurement of a compound's ability to reduce this swelling over time. The inflammatory process involves the release of mediators like histamine, bradykinin, and prostaglandins. creative-bioarray.comcreative-biolabs.com

Zymosan-Induced Peritonitis: Zymosan, a component of yeast cell walls, is injected into the peritoneal cavity of a mouse or rat, inducing a robust but self-resolving inflammatory response. meliordiscovery.comnih.gov This model is used to quantify the recruitment of leukocytes, such as neutrophils and monocytes, into the peritoneum and to measure the production of inflammatory mediators like cytokines and chemokines in the peritoneal fluid. meliordiscovery.comnih.govresearchgate.net

Acute Inflammation Model Typical Inflammatory Agent Key Measured Outcomes Potential Effect of this compound (Hypothesized)
Paw EdemaCarrageenanPaw volume/thicknessReduction in paw swelling
PeritonitisZymosanLeukocyte count in peritoneal fluid, Cytokine levelsDecrease in neutrophil and monocyte infiltration

Assessment in Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model used to study the inflammatory and neurodegenerative aspects of multiple sclerosis (MS). transpharmation.comnih.gov EAE is induced in susceptible animal strains by immunization with central nervous system (CNS) antigens, such as myelin oligodendrocyte glycoprotein (MOG), which triggers a T-cell mediated autoimmune attack against the myelin sheath of nerves. nih.govnih.govmdpi.com This results in inflammation, demyelination, and progressive paralysis. nih.gov

The model is crucial for testing the efficacy of potential MS therapies by monitoring clinical scores, which grade the severity of paralysis. meliordiscovery.comresearchgate.netscantox.com Histological analysis of the brain and spinal cord is also performed to assess the degree of immune cell infiltration and demyelination. nih.govfrontiersin.org

SSAO/VAP-1 is known to be expressed and functionally active in the vasculature of the CNS during EAE, where it is involved in the recruitment of inflammatory cells into the brain and spinal cord. Therefore, inhibitors of SSAO/VAP-1 are considered promising candidates for intervention. Studies with other selective SSAO/VAP-1 inhibitors have demonstrated that blocking this enzyme can ameliorate the clinical signs of EAE. nih.gov Although this compound's potential in this context is recognized due to its potent inhibition of SSAO/VAP-1, detailed research findings from studies specifically investigating this compound's intervention in EAE models are not currently available in the public domain.

EAE Model Parameter Description Potential Effect of this compound (Hypothesized)
Clinical ScoreGraded scale of disease severity (e.g., tail limpness, limb paralysis)Reduction in mean clinical score, delay in disease onset
CNS InfiltrationInfiltration of inflammatory cells (T-cells, macrophages) into the brain and spinal cordDecreased number of inflammatory lesions and cellular infiltrates
DemyelinationLoss of the myelin sheath surrounding nerve fibersPreservation of myelin, reduced demyelination

Mofegiline As a Tool Compound in Amine Oxidase Research

Utility in Differentiating MAO-A and MAO-B Activities

Mofegiline's highly selective and differential interaction with the two monoamine oxidase isoforms, MAO-A and MAO-B, makes it an exemplary tool for distinguishing their respective activities in biochemical and pharmacological studies. Research has demonstrated that this compound exhibits a 190-fold higher affinity for rat MAO-B over MAO-A, allowing for the specific targeting and investigation of MAO-B function. nih.gov

The utility of this compound in differentiating these two enzymes stems from its fundamentally different modes of inhibition. With MAO-B, this compound acts as a mechanism-based, irreversible inhibitor. nih.gov This means it is recognized by the enzyme's active site, and through the catalytic process, it becomes a reactive species that forms a permanent, covalent bond with the enzyme, thereby inactivating it. This inhibition of MAO-B occurs with a 1:1 molar stoichiometry, and no catalytic turnover is observed. nih.gov

In stark contrast, this compound's interaction with MAO-A is that of a reversible, competitive inhibitor. nih.gov It binds to the active site of MAO-A but does not form a covalent adduct. The inhibition can be reversed by dilution of the inhibitor-enzyme mixture, which restores catalytic activity. nih.gov This differential inhibition is highlighted by the significant difference in their inhibition constants. For human MAO-A, this compound has a measured Ki value of 1.1 µM, whereas for human MAO-B, the apparent Ki is 28 nM, demonstrating a much weaker interaction with MAO-A. nih.govresearchgate.net

This pronounced selectivity is attributed to differences in the substrate specificities of the two isoenzymes. This compound is a close structural analog of 4-phenylbutylamine, which is a substrate for MAO-B but a competitive inhibitor for MAO-A. nih.gov Consequently, MAO-A is unable to efficiently oxidize the amine moiety of this compound, a necessary step for the irreversible inhibition seen with MAO-B. nih.gov This failure of MAO-A to process this compound as a substrate prevents the formation of a covalent adduct with the flavin cofactor. nih.gov

Table 1: Comparative Inhibition of MAO-A and MAO-B by this compound
ParameterMAO-AMAO-B
Mode of Inhibition Reversible, CompetitiveIrreversible, Mechanism-Based
Inhibition Constant (Ki) 1.1 µM28 nM (apparent)
Covalent Adduct Formation NoYes (with FAD cofactor)
Effect of Dilution Activity RestoredInhibition Persists

Application in Studies of Semicarbazide-Sensitive Amine Oxidases

Beyond its well-established role in MAO research, this compound has also been utilized as a tool compound in the study of semicarbazide-sensitive amine oxidases (SSAO). SSAO, also known as vascular adhesion protein-1 (VAP-1), is a copper-dependent amine oxidase with distinct substrate and inhibitor specificities compared to the flavin-dependent MAOs. nih.gov The pharmacological interest in this compound extends to its ability to inactivate SSAO, which is associated with anti-inflammatory properties. nih.gov

The dual inhibitory action of this compound on both MAO-B and SSAO has made it a valuable scaffold for the development of novel therapeutic agents. For instance, researchers have used this compound as a starting point to design and synthesize new compounds with tailored inhibitory profiles against both enzymes. bioworld.com This application underscores this compound's utility not just in characterizing existing enzymes, but also in the rational design of new chemical probes and potential therapeutics targeting the broader family of amine oxidases. By serving as a reference compound and a structural template, this compound aids in the exploration of the structure-activity relationships of SSAO inhibitors.

Contribution to Understanding Enzyme Active Site Dynamics

This compound has made a significant contribution to the understanding of the active site dynamics and catalytic mechanism of MAO-B. Through a combination of solution-based studies and X-ray crystallography, this compound has provided a detailed snapshot of the molecular events that occur during the irreversible inhibition of this enzyme.

The crystal structure of the this compound-inhibited MAO-B has provided unequivocal evidence of a covalent bond forming between the N(5) position of the flavin cofactor and the distal allylamine (B125299) carbon atom of the inhibitor. nih.gov This structural data was crucial in confirming the mechanism of inhibition and provided a static view of the enzyme-inhibitor complex at high resolution. nih.gov The inhibitor was observed to adopt an extended conformation, stretching from the flavin ring towards the entrance of the substrate cavity. nih.gov

Furthermore, spectroscopic analysis of the this compound-MAO-B adduct has revealed unique features that have enhanced the understanding of flavin chemistry within the enzyme's active site. The absorption and circular dichroism spectra of the this compound-inhibited enzyme differ from those of traditional flavin N(5) or C(4a) adducts. nih.govresearchgate.net Specifically, the visible and near-UV circular dichroism spectra show a characteristic negative peak at 340 nm, which is similar to that of N(5) flavocyanine adducts. nih.gov These spectral properties, in conjunction with the crystal structure, have allowed for the proposal of a detailed chemical mechanism for the inhibition process. This involves the nucleophilic attack by the N(5) of the reduced flavin on a conjugated iminium group of the inhibitor, followed by the irreversible elimination of a fluoride (B91410) ion. nih.gov

Methodological Considerations in Mofegiline Research

In Vitro Enzyme Activity Assays

In vitro assays are fundamental for quantifying the potency and selectivity of Mofegiline's interaction with its target enzyme, MAO-B, as well as its comparative lack of activity against the MAO-A isoform.

Spectrophotometric assays are a common method for determining MAO activity. nih.gov These assays measure the enzymatic conversion of a substrate into a product that absorbs light at a specific wavelength. Standard assays for MAO-A and MAO-B are often performed spectrophotometrically at 25 °C in a phosphate buffer. nih.gov For MAO-B activity, benzylamine is a commonly used substrate, while kynuramine is often used for MAO-A. nih.govnih.gov Another approach involves using a derivatizing reagent like 2,4-dinitrophenylhydrazine (DNPH) to detect the aldehyde products of the MAO-catalyzed reaction. nih.gov

A more sensitive alternative is the peroxidase-linked spectrophotometric assay. brieflands.com In this method, the hydrogen peroxide produced by the MAO reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured. brieflands.compromega.com For instance, hydrogen peroxide can oxidize 4-aminoantipyrine, which then condenses with vanillic acid to form a red quinoneimine dye detectable at 490 nm. brieflands.com Bioluminescent assays, such as the MAO-Glo™ Assay, offer even greater sensitivity, reportedly over 100 times more sensitive than fluorescent methods. promega.com This assay uses a luminogenic MAO substrate that is converted into luciferin by MAO, which then produces light in a reaction with luciferase.

The potency of an inhibitor like this compound is quantified using inhibition constants such as the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i). edx.org The IC_50 value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is typically determined by measuring the enzyme's reaction rate at a constant substrate concentration while varying the inhibitor concentration. edx.org The K_i is the dissociation equilibrium constant for the enzyme-inhibitor complex and is considered a more absolute measure of binding affinity. edx.org

For this compound, competitive inhibition experiments with recombinant human MAO-B have demonstrated reversible binding to the catalytic site before irreversible inactivation. nih.gov These studies are used to determine K_i values by measuring the initial rates of substrate oxidation at multiple substrate and inhibitor concentrations. nih.gov The apparent Michaelis constant (K_m) for each this compound concentration is calculated and plotted as a function of the this compound concentration to determine the K_i value. nih.gov

ParameterEnzymeSpeciesValueReference
IC_50 MAO-BRat (membrane-bound)3.6 nM nih.gov
Apparent K_i MAO-BHuman (recombinant)28 nM nih.gov
K_i MAO-AHuman (recombinant)1.1 µM nih.gov

This table summarizes key inhibition constants for this compound against MAO-A and MAO-B enzymes.

Studies have shown this compound to be a highly specific inhibitor of MAO-B, with a 190-fold higher affinity for the MAO-B isoform in rat brain mitochondria. nih.gov In contrast, its interaction with MAO-A is significantly weaker and functions as a competitive, reversible inhibition. nih.gov

Use of Animal Models in Preclinical Studies

Preclinical studies in animal models are crucial for evaluating the pharmacological effects of this compound in a complex biological system. lu.se These models allow researchers to investigate the compound's activity after systemic administration and its effects on brain enzyme activity.

Rats and mice are the most commonly used species in preclinical research for neurodegenerative disorders like Parkinson's disease, for which MAO-B inhibitors are developed. frontiersin.orgfrontiersin.org Various models exist to replicate features of the disease, often induced by neurotoxins that selectively damage dopaminergic neurons. lu.semdpi.com

Commonly used neurotoxin models include:

6-hydroxydopamine (6-OHDA): This neurotoxin is a structural analog of dopamine (B1211576) and is administered directly into the brain, as it cannot cross the blood-brain barrier. lu.semdpi.com It is taken up by dopaminergic neurons, where it induces cell death. mdpi.com The unilateral 6-OHDA-lesioned rat is a classical model for studying Parkinson's disease motor symptoms. frontiersin.org

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP): This toxin can cross the blood-brain barrier and is metabolized to the active toxicant MPP⁺, which then selectively destroys dopaminergic neurons. mdpi.commdpi.com The MPTP model is more commonly used in mice. frontiersin.orgfrontiersin.org

These rodent models are essential for assessing the neuroprotective potential and symptomatic effects of compounds like this compound. mdpi.comnih.gov

To confirm that a systemically administered MAO-B inhibitor reaches its target in the central nervous system, ex vivo enzyme activity assays are performed. researchgate.net In this methodology, rodents are administered the compound, and after a specified time, they are euthanized. researchgate.net The brains are then removed, and specific regions are homogenized to prepare samples for enzyme assays. nih.govresearchgate.net

The MAO-B activity in the brain homogenates from treated animals is measured and compared to that of control animals that received a vehicle. nih.gov This allows for the determination of the extent and duration of MAO-B inhibition in the brain following administration of the drug. researchgate.net For example, a sensitive fluorimetric assay using the substrate kynuramine can be used to measure MAO-B inhibition in rat brain homogenates. nih.gov

Analytical Techniques for this compound Metabolites

Identifying the metabolic fate of this compound is critical for understanding its complete pharmacological profile. A combination of chromatographic and spectrometric techniques is employed for the separation, identification, and structural elucidation of its metabolites. nih.gov

Studies in both dogs and humans have identified several major metabolites of this compound. nih.gov The primary analytical workflow involves separating urinary metabolites using High-Performance Liquid Chromatography (HPLC), often coupled with on-line radioactivity detection for radiolabeled drug studies. nih.gov Subsequent structural identification relies on mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Specific techniques used include:

Thermospray Liquid Chromatography-Mass Spectrometry (TSP-LC-MS): This technique allows for the direct coupling of liquid chromatography with a mass spectrometer, enabling the analysis of complex mixtures. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS): A soft ionization technique used for determining the molecular weight of the purified metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is essential for confirming the exact chemical structure of the metabolites. nih.gov

Using these methods, researchers have identified several key metabolites of this compound. nih.gov

Metabolite IDName/DescriptionPercentage of Dose (0-24h Dog Urine)Key Structural FeaturesReference
M1 Cyclic carbamate50%Defluorination of the β-fluoromethylene moiety and addition of one carbon. nih.gov
M2 N-carbamoyl O-β-D-glucuronide conjugate9%Conjugation of the parent drug with glucuronic acid and a carbamoyl group. nih.gov
M3 N-succinyl conjugate5%Conjugation of the parent drug with a succinyl group. nih.gov
M4 Urea adduct of an unsaturated α,β aldehyde0.5%Defluorination to yield an aldehyde, followed by formation of a urea adduct. nih.gov

This table details the major metabolites of this compound identified in dogs, their relative abundance in urine, and their structural characteristics.

The formation of the major carbamate metabolites (M1 and M2) is believed to involve an initial reversible addition of CO₂ to the primary amine of this compound. nih.gov

Chromatographic-Mass Spectrometry Approaches for Structural Identification

The definitive structural identification of this compound, ((E)-4-fluoro-β-fluoromethylene benzene butanamine hydrochloride), is achieved through the combined application of chromatographic and mass spectrometric methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are pivotal in both the initial characterization of the synthesized compound and in the identification of its metabolites in biological matrices.

In the analysis of this compound and its related compounds, thermospray liquid chromatography-mass spectrometry (TSP-LC-MS) and fast atom bombardment mass spectrometry (FAB-MS) have been utilized. nih.gov These methods are instrumental in determining the molecular weight and fragmentation patterns of the parent drug and its biotransformation products. For instance, in metabolic studies, HPLC with on-line radioactivity detection can first be used to profile metabolites, which are then isolated for structural analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The mass spectrum of this compound would be characterized by its molecular ion peak, which corresponds to its molecular weight. Further fragmentation analysis (MS/MS) would reveal characteristic fragment ions that correspond to different parts of the molecule, confirming the presence of the fluorinated benzene ring and the butanamine side chain. This detailed fragmentation pattern serves as a chemical fingerprint for the unequivocal identification of this compound. Commercial suppliers of this compound typically provide quality control data that includes HPLC and MS analytical spectra to confirm the identity and purity of the compound. medkoo.com

The study of this compound's metabolites further illustrates the power of these techniques. For example, novel carbamate metabolites of this compound have been identified in dogs and humans using TSP-LC-MS and NMR. nih.gov These analyses revealed detailed structural information, including defluorination and conjugation with carbon dioxide and succinyl groups. nih.gov The consistency of selected molecular ion peaks and retention times in TSP-LC-MS chromatograms between preclinical species and human samples confirms the metabolic pathways. nih.gov

Advanced Structural Biology Techniques

The investigation into the mechanism of action of this compound at the molecular level has been significantly advanced by structural biology techniques. These methods provide a three-dimensional view of the interaction between this compound and its target enzyme, MAO-B.

X-ray Crystallography Protocols

X-ray crystallography has been instrumental in providing conclusive evidence for the covalent modification of MAO-B by this compound. nih.gov The protocol for determining the crystal structure of the this compound-inhibited MAO-B complex involves several key steps.

First, recombinant human MAO-B is expressed and purified. nih.gov The purified enzyme is then inhibited with this compound to form the this compound-MAO-B adduct. This inhibited enzyme is then crystallized. The resulting crystals are subsequently subjected to X-ray diffraction analysis. The diffraction data are collected and processed to generate an electron density map, which is then used to build and refine the three-dimensional structure of the protein-ligand complex.

In the case of this compound, crystals of the inhibited MAO-B diffracted to a resolution of 2.3 Å, providing a high-resolution view of the active site. nih.gov

Data Analysis in Protein-Ligand Complex Studies

The analysis of the X-ray crystal structure of the this compound-MAO-B complex has yielded critical insights into its inhibitory mechanism. The structural data provide direct and definitive evidence that this compound binds to the enzyme as a covalent adduct to the flavin cofactor. nih.gov

Specifically, the structure reveals a covalent bond between the N(5) atom of the flavin cofactor and the distal allylamine (B125299) carbon atom of this compound. nih.gov A significant finding from the structural analysis is the absence of the fluorine atom on the fluoromethylene group of the inhibitor, which is eliminated during the covalent modification process. nih.gov

The inhibitor adopts an extended conformation within the enzyme's active site, stretching from the flavin ring to the entrance of the substrate cavity. nih.gov This detailed structural information, combined with spectroscopic data, has allowed for the proposal of a precise chemical mechanism for the irreversible inhibition of MAO-B by this compound. The conjugated iminium group of the oxidized inhibitor is the site for nucleophilic attack by the N(5) of the reduced flavin, which is followed by the irreversible elimination of fluoride (B91410). nih.gov

Drug Discovery and Development Implications Beyond Mofegiline

Mofegiline as a Lead Structure for Novel Amine Oxidase Inhibitors

The chemical framework of this compound has been instrumental as a starting point for designing novel inhibitors of amine oxidases. bioworld.com Researchers have leveraged its structure to create derivatives with improved characteristics, aiming for better therapeutic profiles.

This compound exhibits a strong preference for MAO-B over MAO-A, with reported IC50 values of 3.6 nM for MAO-B and 680 nM for MAO-A, demonstrating a selectivity index of approximately 190-fold. medkoo.comnih.govmedchemexpress.com This inherent selectivity is a desirable trait that medicinal chemists have sought to refine. By modifying the this compound scaffold, new compounds have been synthesized with the goal of either increasing potency for MAO-B and SSAO or further improving the selectivity over MAO-A to minimize potential side effects associated with MAO-A inhibition. nih.gov

For example, the development of PXS-5131 utilized this compound as a scaffold, leading to a compound with nanomolar affinity for both MAO-B and SSAO. bioworld.com This derivative demonstrated not only potent, irreversible inhibition but also improved cell viability in preclinical models compared to the parent compound, this compound. bioworld.com Such modifications often involve altering polarity and adding specific functional groups to optimize interactions with the enzyme's active site. bioworld.com

Inhibitory Activity of this compound and a Derived Compound

Compound Target Enzyme IC50 Value (nM)
This compound MAO-B 3.6 medkoo.commedchemexpress.com
This compound MAO-A 680 medkoo.commedchemexpress.com
This compound Dog Aorta SSAO 2 medchemexpress.com
This compound Rat Aorta SSAO 5 medchemexpress.com
This compound Human Umbilical Artery SSAO 20 medchemexpress.com

The dual inhibitory action of this compound against both MAO-B and SSAO is of significant pharmacological interest. nih.gov Both enzymes are implicated in inflammatory processes and oxidative stress. bioworld.comnih.gov MAO-B is involved in dopamine (B1211576) metabolism and its inhibition is neuroprotective, while SSAO (also known as VAP-1) plays a role in cell adhesion and inflammation. bioworld.comnih.gov

Designing dual inhibitors based on the this compound structure involves a strategy to create a single molecule that can effectively interact with the active sites of two different enzymes. This approach is believed to offer synergistic therapeutic benefits, particularly in complex diseases where both pathways are pathologically relevant. The development of such compounds considers the structural features necessary for potent, mechanism-based inhibition of both enzymes, aiming for a long-lasting effect from low doses. nih.gov The success of this strategy with derivatives like PXS-5131 highlights the potential for treating conditions with both neurological and inflammatory components. bioworld.comnih.gov

Understanding Structure-Activity Relationships from this compound Analogs

The study of this compound and its analogs provides crucial insights into the structure-activity relationships (SAR) for MAO-B and SSAO inhibition. The high selectivity of this compound for MAO-B is attributed to the nature of its alkyl side chain. nih.gov X-ray crystallography of this compound bound to MAO-B reveals that the inhibitor forms a covalent adduct with the flavin cofactor (FAD) at the N(5) position. nih.gov The inhibitor spans from the flavin ring to the entrance of the substrate cavity, providing a detailed map of its interaction. nih.gov

Key findings from SAR studies indicate that:

The Phenyl Ring: Modifications to the phenyl ring can influence potency and selectivity.

The Alkyl Side Chain: The length and composition of the side chain are critical for differentiating between MAO-A and MAO-B active sites. This compound's structure is poorly suited to function as a substrate for MAO-A, which contributes to its selectivity. nih.gov

The Fluoroallylamine Group: This reactive group is essential for the irreversible, mechanism-based inhibition, where the enzyme's own catalytic activity activates the inhibitor to form a covalent bond. nih.gov

By systematically altering these structural components, researchers can fine-tune a compound's inhibitory profile. For instance, replacing certain groups can shift the selectivity or change the mode of inhibition from irreversible to reversible. These studies are fundamental for the rational design of new inhibitors with desired pharmacological properties. nih.govmdpi.com

Translational Research Potential in Neurological and Inflammatory Disease Modalities

The implications of research stemming from this compound extend into various disease models. The dual inhibition of MAO-B and SSAO presents a promising therapeutic strategy for conditions where both oxidative stress and inflammation are key pathological drivers. nih.govnih.gov

In the context of neurological disorders , elevated levels of MAO-B in the aging brain are linked to neurodegeneration in diseases like Parkinson's and Alzheimer's. nih.gov By inhibiting MAO-B, this compound analogs can reduce oxidative stress and protect neurons. The added inhibition of SSAO can further mitigate neuroinflammation, a common feature in these conditions. nih.gov

In the realm of inflammatory diseases , the role of SSAO in leukocyte adhesion and the production of pro-inflammatory mediators makes it an attractive target. bioworld.com this compound-derived dual inhibitors like PXS-5131 have shown potential in preclinical models of acute inflammation and multiple sclerosis. bioworld.com More recently, PXS-5131 demonstrated efficacy in a mouse model of Duchenne muscular dystrophy (DMD), a disease characterized by chronic inflammation and fibrosis. nih.gov Treatment with the inhibitor reduced oxidative stress, inflammation, and fibrosis in skeletal and cardiac muscle, suggesting a new therapeutic avenue for DMD. nih.gov This translational research underscores the broad potential of leveraging the this compound scaffold to develop treatments for a range of complex diseases.

Future Directions and Unexplored Research Avenues for Mofegiline

Investigation of Mofegiline's Interactions with Other Biological Targets

While this compound is well-characterized as a potent MAO-B inhibitor, its full biological activity profile may not be completely understood. wikipedia.org The primary mechanism involves the formation of a covalent flavin N(5) adduct within the active site of MAO-B, leading to irreversible inhibition. nih.gov This interaction is highly specific; studies on recombinant human monoamine oxidase A (MAO-A) show that this compound acts as a reversible competitive inhibitor for this isoform and does not form a covalent adduct. nih.gov

Future research should systematically investigate this compound's binding affinity and functional effects on a broader range of biological targets. Beyond MAO-B, this compound is also known to inhibit semicarbazide-sensitive amine oxidase (SSAO). wikipedia.org Expanding screening to other enzymes and receptors could uncover previously unknown off-target effects that might contribute to its pharmacological profile or suggest new therapeutic uses. Potential targets for investigation could include other enzymes involved in neurotransmitter metabolism, such as cholinesterases, as well as proteins implicated in neuroinflammation and oxidative stress pathways. researchgate.net

Table 1: Known and Potential Biological Targets for this compound

Target Interaction Type Significance Research Status
Monoamine Oxidase B (MAO-B) Irreversible, Covalent Inhibition Primary target for neuroprotective effects in Parkinson's Disease. wikipedia.orgnih.gov Well-Established nih.gov
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Potential role in glucose metabolism and inflammation. Established wikipedia.org
Monoamine Oxidase A (MAO-A) Reversible, Competitive Inhibition Differential selectivity is a key feature; lacks irreversible binding. nih.gov Well-Established nih.gov
Cholinesterases (AChE/BuChE) Unknown Potential for multi-target effect in Alzheimer's Disease. Hypothetical researchgate.net
Inflammatory Pathway Proteins (e.g., COX, cytokines) Unknown Could uncover anti-inflammatory properties relevant to neurodegeneration. Hypothetical researchgate.net

| Oxidative Stress-Related Enzymes (e.g., SOD, Catalase) | Unknown | May modulate cellular responses to oxidative damage beyond MAO-B inhibition. | Hypothetical researchgate.net |

Exploration of Novel Therapeutic Hypotheses in Preclinical Models

This compound was originally evaluated under the therapeutic hypothesis that inhibiting MAO-B would slow the progression of neurodegenerative diseases like Parkinson's and Alzheimer's by preventing the breakdown of dopamine (B1211576) and reducing oxidative stress. wikipedia.org Future preclinical research could explore novel therapeutic hypotheses that build upon a more nuanced understanding of neurodegenerative and other diseases.

For instance, the role of neuroinflammation in the pathogenesis of Alzheimer's disease is increasingly recognized. nih.gov A new therapeutic hypothesis could be that this compound exerts neuroprotective effects not only through MAO-B inhibition but also by modulating microglial activation and inflammatory signaling pathways. This could be tested in preclinical models such as transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) or tau. nih.govinnoserlaboratories.com Similarly, its potential effects on mitochondrial dysfunction, a key feature of Parkinson's disease, could be explored in models utilizing neurotoxins like MPTP, which is metabolized by MAO-B into the potent dopaminergic toxin MPP+. criver.com

Table 2: Novel Therapeutic Hypotheses and Corresponding Preclinical Models for this compound

Therapeutic Hypothesis Disease Context Potential Preclinical Model Key Endpoints to Measure
Modulation of Neuroinflammation Alzheimer's Disease, Parkinson's Disease Transgenic mouse models (e.g., 5XFAD for AD); Lipopolysaccharide (LPS) challenge models. Microglial morphology, cytokine levels (e.g., TNF-α, IL-1β), synaptic density.
Amelioration of Mitochondrial Dysfunction Parkinson's Disease MPTP or rotenone-induced rodent models; iPSC-derived dopaminergic neurons from patients. criver.comgaucherdisease.org Mitochondrial respiration (e.g., Seahorse assay), ROS production, ATP levels, mitochondrial DNA integrity.
Reduction of Amyloid-Beta and Tau Pathology Alzheimer's Disease SAMP-8 mice, which show age-associated increases in hippocampal Aβ. nih.gov Aβ plaque load, tau hyperphosphorylation, cognitive performance in behavioral tasks (e.g., Morris water maze).

| Neuroprotection in Ischemic Injury | Stroke | Middle cerebral artery occlusion (MCAO) rodent models. | Infarct volume, neurological deficit scores, markers of apoptosis and neuronal survival. |

Advancements in Synthetic Chemistry for this compound Derivatives

The development of this compound derivatives offers a promising strategy to enhance its therapeutic properties. Advancements in synthetic chemistry can be employed to create analogues with improved potency, selectivity, pharmacokinetic profiles, or even a multi-target mechanism of action. Structure-activity relationship (SAR) studies on new derivatives could provide deeper insights into the molecular interactions governing MAO-B inhibition.

Potential synthetic modifications to the this compound scaffold could include:

Modification of the Fluorophenyl Ring: Introducing different substituents on the aromatic ring could alter lipophilicity, influencing blood-brain barrier penetration, and could also modulate binding affinity with the target enzyme.

Alterations to the Fluoroalkene Moiety: The fluoromethylene group is crucial for the mechanism-based inactivation of MAO-B. nih.gov Synthesizing derivatives with alternative Michael acceptors could fine-tune reactivity or potentially alter the target profile.

Derivatization of the Primary Amine: The primary amine is essential for recognition by the monoamine oxidase active site. Converting it to secondary or tertiary amines, or incorporating it into various heterocyclic systems, could generate compounds with different selectivity profiles or additional pharmacological activities.

General synthetic procedures used for creating other MAO inhibitors, such as the displacement of chlorine atoms on triazine cores or the synthesis of indole-2-carboxamide derivatives, could be adapted to create novel hybrid molecules incorporating the this compound pharmacophore. mdpi.commdpi.com

Development of Advanced In Vitro and In Vivo Research Models for this compound Studies

To better predict the clinical efficacy and understand the cellular mechanisms of this compound, research must move beyond traditional cell lines and animal models. The development and application of more sophisticated and human-relevant models are critical.

In Vitro Models: Human induced pluripotent stem cells (iPSCs) can be differentiated into specific neuronal subtypes (e.g., dopaminergic neurons) or other CNS cells like astrocytes and microglia. gaucherdisease.org These "disease-in-a-dish" models, especially when derived from patients with genetic forms of Parkinson's or Alzheimer's disease, allow for the study of this compound's effects in a genetically relevant context. gaucherdisease.org Furthermore, the development of 3D brain organoids and "organ-on-a-chip" microfluidic devices can provide more complex systems that replicate aspects of the brain's microenvironment and neuronal circuitry, offering superior platforms for assessing drug efficacy and neurotoxicity. mdpi.com

In Vivo Models: While transgenic rodent models remain valuable, the use of patient-derived xenografts (PDX), where human tumor cells are implanted in immunodeficient mice, has become a cornerstone of cancer research and could be adapted for some neurological conditions. nih.gov For neurodegenerative diseases, creating more complex animal models that incorporate multiple genetic risk factors or better replicate the sporadic forms of the disease is a key priority. nih.gov

Integration of Multi-Omics Data in this compound Research

A systems biology approach, integrating various "omics" data, can provide a holistic view of this compound's biological effects. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single target and understand the broader network-level changes induced by the compound. nih.gov

Transcriptomics (RNA-seq): Treating neuronal cells or animal models with this compound and performing RNA sequencing can reveal comprehensive changes in gene expression, identifying entire pathways that are modulated by the drug.

Proteomics: This approach can identify changes in protein expression and post-translational modifications, offering a direct look at the functional consequences of this compound treatment and helping to identify potential off-target protein interactions. mdpi.com

Metabolomics: As MAO-B is a key enzyme in amine metabolism, metabolomic analysis can map the downstream consequences of its inhibition in great detail, potentially identifying novel biomarkers of drug response or uncovering unexpected metabolic shifts. semanticscholar.org

Integrating these datasets can help build comprehensive models of this compound's mechanism of action, identify predictive biomarkers for patient stratification, and generate new therapeutic hypotheses for further testing. nih.govmdpi.com This data-rich approach is essential for advancing the potential of this compound and its derivatives in the era of precision medicine.

Table of Compounds Mentioned

Compound Name
This compound
Dopamine
MPP+
MPTP
Edaravone
Memantine
Nitromemantine
Ceftriaxone
Riluzole
Ladostigil
Rivastigmine
Rasagiline
Serotonin (B10506)
Kynuramine
Phenelzine
Tranylcypromine
Selegiline (B1681611)
Moclobemide
Safinamide
Sumatriptan
Citalopram
Escitalopram
Sertraline
Phenylephrine
Eravacycline
Almotriptan
Naratriptan
Rizatriptan

Q & A

Q. How do researchers determine the inhibitory efficacy (IC₅₀/Ki) of this compound against MAO-B, and what statistical methods ensure accuracy?

  • Methodological Answer : Perform enzyme activity assays with varying this compound concentrations (e.g., 0.1–1000 nM). Plot dose-response curves using spectrophotometric detection of H₂O₂ (MAO-B product). Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism). For Ki determination, use Cheng-Prusoff equation with substrate Km values. Replicate experiments ≥3 times, apply Student’s t-test for significance, and report confidence intervals .

Q. What are the standard protocols for assessing this compound’s metabolic stability in preclinical models?

  • Methodological Answer : Administer this compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/liver microsomes at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites. Compare in vitro half-life (t₁/₂) in hepatocyte incubations vs. in vivo data. Include positive controls (e.g., phenobarbital for enzyme induction) to validate metabolic pathways .

Q. How can researchers differentiate between irreversible and reversible inhibition mechanisms of this compound?

  • Methodological Answer : Perform dialysis experiments: pre-incubate MAO-B with this compound, then dialyze to remove unbound inhibitor. Persistent loss of enzyme activity post-dialysis confirms irreversible binding. Supplement with flavin absorbance spectroscopy (450 nm peak for covalent adducts) and X-ray crystallography to visualize N5-flavocyanine adducts .

Q. What in vivo biomarkers are reliable for evaluating this compound’s anti-inflammatory effects via VAP-1 inhibition?

  • Methodological Answer : Measure serum levels of VAP-1-derived aldehydes (e.g., methylglyoxal) via ELISA. In animal models, quantify leukocyte migration in inflamed tissues (e.g., carrageenan-induced paw edema) using histology or intravital microscopy. Correlate with plasma soluble VAP-1 (sVAP-1) levels as a pharmacodynamic marker .

Advanced Research Questions

Q. How do structural modifications of this compound impact its binding affinity to MAO-B, and what computational tools predict these interactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to model this compound-MAO-B interactions. Focus on the fluorine atom’s role in covalent bond formation with the flavin cofactor. Validate predictions via X-ray crystallography of inhibitor-enzyme complexes and compare ΔG binding energies .

Q. What strategies resolve contradictions in literature regarding this compound’s off-target effects on monoamine transporters?

  • Methodological Answer : Conduct radioligand binding assays (e.g., [³H]-serotonin uptake in HEK293 cells expressing SERT). Compare this compound’s potency (IC₅₀) against selective transporter inhibitors (e.g., fluoxetine for SERT). Use transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways unrelated to MAO-B/VAP-1 .

Q. How can researchers optimize in vitro assays to account for this compound’s time-dependent inhibition kinetics?

  • Methodological Answer : Pre-incubate MAO-B with this compound (0–60 min) before adding substrate. Plot activity vs. pre-incubation time to determine kₒ₆ₛ (inactivation rate). Use Kitz-Wilson analysis to calculate Kᵢ and kᵢₙₐcₜ. Include controls with pargyline (irreversible MAO-B inhibitor) to benchmark kinetics .

Q. What experimental designs mitigate confounding variables when studying this compound’s neuroprotective effects in Parkinson’s disease models?

  • Methodological Answer : Use MPTP-treated mice with MAO-B-specific neurodegeneration. Administer this compound at varying doses (1–10 mg/kg) and measure striatal dopamine via HPLC. Include cohorts with MAO-B knockout mice to isolate VAP-1-mediated effects. Blind treatments and randomize animal assignments to reduce bias .

Q. How do researchers validate the stoichiometry of this compound’s covalent binding to MAO-B?

  • Methodological Answer : Perform mass spectrometry (LC-MS) on trypsin-digested MAO-B-Mofegiline complexes to identify adducts. Quantify molar ratios using isotopic labeling (e.g., ¹⁵N-Mofegiline). Confirm via UV-Vis spectroscopy (450 nm absorbance) and compare with crystallographic data showing 1:1 inhibitor-enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mofegiline
Reactant of Route 2
Mofegiline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.